2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid
Description
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-enoic acid |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)/b3-2+ |
InChI Key |
NNQQQPKHAFSSAY-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The compound is primarily synthesized via automated SPPS using Fmoc-Rink amide resin (0.1 mmol scale). The Fmoc group serves as a temporary protecting agent for the α-amino group, enabling iterative coupling and deprotection cycles. Critical steps include:
- Coupling : Activation of Fmoc-protected amino acids with HBTU/HOBt in DMF.
- Deprotection : Fmoc removal with 20% piperidine in DMF.
- Cleavage : Final peptide release using TFA:TIPS:H₂O (95:2.5:2.5).
Solution-Phase Synthesis
Alternative routes involve solution-phase metathesis and functional group protection:
- Fmoc Protection : Amine groups are shielded using Fmoc-Cl in biphasic conditions (1,4-dioxane/10% Na₂CO₃).
- Ring-Closing Metathesis (RCM) : Ruthenium(II)-alkylidene catalysts (e.g., GII) facilitate cyclization in DMF with LiCl as a chaotropic agent, achieving 82% conversion.
Stepwise Experimental Procedures
Synthesis of (S,Z)-Isomer
- Resin Loading : Fmoc-Rink amide resin (0.1 mmol) swelled in DMF.
- Amino Acid Coupling :
- Fmoc-hex-4-enoic acid (2 eq) activated with HBTU (1.95 eq), HOBt (1.95 eq), and DIPEA (4 eq) in DMF.
- Reaction agitated for 1 h at 25°C.
- Deprotection : 20% piperidine/DMF (2 × 10 min).
- Cleavage and Isolation :
Yield : 44.4 mg (88% purity).
Large-Scale Optimization
For industrial-scale production:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF with 0.1 M LiCl |
| Catalyst Loading | 30 mol% GII |
| Temperature | 80°C (4 h) |
| Conversion | 82% (E/Z = 1:1.2) |
Functional Group Compatibility
The hex-4-enoic acid moiety introduces unique challenges:
- Double Bond Stability : Susceptible to oxidation; requires inert atmosphere (Ar/N₂).
- Stereochemical Control : Chiral centers maintained via low-temperature (−78°C) lithiation.
Analytical Characterization
Chromatographic Data
| Method | Conditions | Retention Time (min) |
|---|---|---|
| Analytical HPLC | Vydac C18, 5–35% Buffer B | 14.0 |
| Preparative HPLC | Grace C18, 5–35% Buffer B | 17.0 |
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Oxidation and Reduction: The hex-4-enoic acid moiety can undergo oxidation to form the corresponding carboxylic acid or reduction to form the corresponding alcohol.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptide or polypeptide chains.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Bioconjugation: The compound is used in bioconjugation techniques to attach peptides to various biomolecules, such as antibodies or enzymes.
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations, applications, and reactivity profiles of the target compound and its analogs:
Key Research Findings
- RCM Efficiency : The target compound’s double bond position (C4) optimizes metathesis yields compared to shorter or branched analogs .
- Conformational Impact : Cyclohexane-based analogs restrict peptide flexibility, altering biological activity .
- Stereochemical Effects: R-configuration in dec-9-enoic acid derivatives influences peptide-lipid interactions .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid, also known by its CAS number 859842-09-4, is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological implications, particularly in the context of enzyme inhibition and therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 349.38 g/mol. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis due to its stability and ease of removal.
Synthesis
The synthesis of this compound typically involves the coupling of hex-4-enoic acid with the Fmoc-protected amino group. The process may include various steps such as protection-deprotection strategies and coupling reactions, often utilizing standard peptide synthesis techniques.
Enzyme Inhibition
One of the notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs). HDACs are a family of enzymes involved in the regulation of gene expression through chromatin remodeling. Compounds that inhibit HDACs can have significant implications in cancer therapy and epigenetic regulation.
Table 1: HDAC Inhibition Profile
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Azumamide A | 14 | HDAC1 |
| Azumamide B | 67 | HDAC2 |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.
Case Studies
Recent studies have highlighted the potential of Fmoc-containing compounds in modulating HDAC activity. For instance, research has shown that modifications in the Fmoc group can significantly affect the potency and selectivity towards different HDAC isoforms. In a comparative analysis, it was found that compounds with carboxylic acid functionalities exhibited enhanced inhibitory effects compared to their amide counterparts .
Therapeutic Implications
The ability of this compound to inhibit HDACs positions it as a candidate for further development in cancer therapeutics. Its structure allows for modifications that could enhance selectivity and reduce off-target effects, making it a valuable addition to the library of HDAC inhibitors.
Q & A
Q. What are the standard protocols for synthesizing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-enoic acid in peptide synthesis?
Answer: The compound is synthesized using Fmoc (fluorenylmethoxycarbonyl) protection strategies common in solid-phase peptide synthesis (SPPS). Key steps include:
- Coupling : Activate the carboxylic acid group with coupling agents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) .
- Deprotection : Remove the Fmoc group using 20% piperidine in DMF .
- Purification : Use reverse-phase HPLC with acetonitrile/water gradients to isolate the product .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What handling precautions are critical for this compound due to its toxicity profile?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse for 15 minutes and seek medical attention .
Q. How is this compound characterized to confirm purity and structural integrity?
Answer:
- HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
- NMR : Analyze H and C spectra to verify backbone structure and stereochemistry .
- Mass Spectrometry : MALDI-TOF or ESI-MS confirms molecular weight .
Advanced Research Questions
Q. How can coupling efficiency be optimized during SPPS using this compound?
Answer:
- Coupling Agents : Compare HATU (2–5 equiv) vs. DIC/HOBt for activation; HATU often improves yields in sterically hindered residues .
- Reaction Time/Temperature : Extend coupling times (2–4 hours) at 25°C or use microwave-assisted synthesis (50°C, 10 minutes) .
- Monitoring : Use Kaiser tests or FT-IR to detect free amine groups and ensure complete coupling .
Q. What strategies minimize racemization during incorporation into peptide chains?
Answer:
Q. How do storage conditions impact compound stability, and how is degradation assessed?
Answer:
Q. How to resolve contradictions in reported toxicity data across SDS sources?
Answer:
- In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo or HEK293 cell viability tests) to validate conflicting classifications .
- Literature Review : Cross-reference GHS classifications from multiple vendors (e.g., Key Organics vs. Indagoo) and prioritize studies with empirical LD data .
Q. Can computational modeling predict reactivity in novel peptide architectures?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
